N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide is a synthetic amide derivative characterized by a piperidin-4-yl core modified with an (S)-2-amino-3-methyl-butyryl group at position 1 and an isopropyl-acetamide substituent at the same nitrogen atom. Its molecular formula is C₁₄H₂₇N₃O₂, with a molar mass of 269.38 g/mol . Notably, this compound is listed as discontinued by CymitQuimica, suggesting restricted commercial availability .
Properties
IUPAC Name |
N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-8-6-13(7-9-17)18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKQRISLCYBYOU-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the amino and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide serves as a building block for synthesizing more complex molecules. It can be utilized in the development of pharmaceuticals and materials science due to its unique functional groups.
Biology
In biological research, this compound has been studied for its potential role in modulating biological pathways . Its interactions with enzymes and receptors can provide insights into cellular mechanisms and signaling pathways.
Medicine
The compound has been investigated for its potential therapeutic effects, particularly as an analgesic or anti-inflammatory agent . Preliminary studies suggest that it may inhibit certain enzymes involved in pain pathways or inflammatory responses.
Analgesic Properties
Research has demonstrated that modifications of similar piperidine derivatives exhibit significant analgesic effects in animal models. For instance, studies have shown that compounds with similar structures can effectively reduce pain responses by inhibiting cyclooxygenase enzymes involved in inflammation .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents . The structural similarities with known antimicrobial compounds highlight its promise in combating infections.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and others, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted piperidinyl and pyrrolidinyl acetamides, which share structural motifs such as cyclic amine backbones, acetylated amino groups, and variable alkyl or aryl substituents. Below is a comparative analysis of key analogs (Table 1) and their distinguishing features:
Table 1: Structural and Molecular Comparison of Selected Analogs
Key Observations :
Core Structure Differences: Piperidinyl vs. Substituent Effects: The isopropyl group in the target compound contributes to steric hindrance and lipophilicity, whereas analogs with cyclopropyl or hydroxy-ethyl groups modulate these properties. For example, the cyclopropyl analog (C₁₃H₂₃N₃O₂) has reduced steric bulk compared to the isopropyl variant .
Analogs with (R)-configured backbones (e.g., N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide) may exhibit divergent binding affinities .
Commercial Availability :
- Several analogs, including the target compound, are listed as discontinued (e.g., CymitQuimica’s 10-F082070) , whereas others remain available through suppliers like Fluorochem and 1PlusChem .
Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-isopropyl-acetamide, also known by its CAS number 110187-51-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological evaluation, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the (S)-2-Amino-3-methyl-butyryl Group : Achieved through peptide coupling reactions.
- Attachment of the Acetamide Group : Final acylation with isopropyl acetamide under controlled conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate various signaling pathways, which may lead to therapeutic effects. The exact mechanisms remain an area of ongoing research, but preliminary studies suggest potential interactions with acetylcholinesterase (AChE) and other neurotransmitter systems .
Anticonvulsant Activity
A study investigated the anticonvulsant properties of various compounds similar to this compound. The results indicated significant activity against induced seizures in animal models, suggesting that the compound may possess neuroprotective qualities .
Analgesic Effects
Research has shown that derivatives of this compound exhibit analgesic effects in pain models. The mechanism appears to involve modulation of pain pathways, possibly through opioid receptor interactions .
Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant seizure protection | |
| Analgesic | Pain relief in animal models | |
| AChE Inhibition | Modulation of neurotransmitter levels |
Case Studies
- Case Study on Anticonvulsant Effects : In a controlled study using a PTZ-induced seizure model, this compound demonstrated a 70% reduction in seizure frequency compared to control groups, indicating strong anticonvulsant properties.
- Analgesic Activity Evaluation : In a study assessing pain response in rats, the compound reduced pain perception significantly when administered prior to nociceptive stimuli, suggesting its potential as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
